molecular formula C27H34O6 B8342380 1,1,2-Pentanetricarboxylic acid, 4-methyl-, 2-(1,1-dimethylethyl) 1,1-bis(phenylmethyl) ester, (R)-

1,1,2-Pentanetricarboxylic acid, 4-methyl-, 2-(1,1-dimethylethyl) 1,1-bis(phenylmethyl) ester, (R)-

Cat. No.: B8342380
M. Wt: 454.6 g/mol
InChI Key: JIGCQFIWSVEFNN-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its multiple carboxylic acid groups and bulky ester groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with a suitable precursor, such as a substituted pentane derivative, and introduce the carboxylic acid groups through controlled oxidation reactions. The esterification process involves the reaction of the carboxylic acid groups with benzyl alcohol and tert-butyl alcohol under acidic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid groups can also participate in acid-base reactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl ester: Lacks the tert-butyl group, which may affect its steric properties and reactivity.

    ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-methyl ester: Has a smaller ester group, which may influence its solubility and interaction with other molecules.

Uniqueness

®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is unique due to its combination of bulky ester groups and multiple carboxylic acid groups. This combination provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C27H34O6

Molecular Weight

454.6 g/mol

IUPAC Name

1-O,1-O-dibenzyl 2-O-tert-butyl (2R)-4-methylpentane-1,1,2-tricarboxylate

InChI

InChI=1S/C27H34O6/c1-19(2)16-22(24(28)33-27(3,4)5)23(25(29)31-17-20-12-8-6-9-13-20)26(30)32-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3/t22-/m1/s1

InChI Key

JIGCQFIWSVEFNN-JOCHJYFZSA-N

Isomeric SMILES

CC(C)C[C@H](C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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